molecular formula C14H14N2OS B8623290 4-(methylsulfanyl)-N'-phenylbenzohydrazide

4-(methylsulfanyl)-N'-phenylbenzohydrazide

Cat. No. B8623290
M. Wt: 258.34 g/mol
InChI Key: DYIDPQQJWVZMBT-UHFFFAOYSA-N
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Description

4-(methylsulfanyl)-N'-phenylbenzohydrazide is a useful research compound. Its molecular formula is C14H14N2OS and its molecular weight is 258.34 g/mol. The purity is usually 95%.
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properties

Product Name

4-(methylsulfanyl)-N'-phenylbenzohydrazide

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

4-methylsulfanyl-N'-phenylbenzohydrazide

InChI

InChI=1S/C14H14N2OS/c1-18-13-9-7-11(8-10-13)14(17)16-15-12-5-3-2-4-6-12/h2-10,15H,1H3,(H,16,17)

InChI Key

DYIDPQQJWVZMBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture consisting of 21.88 g. (0.130 mole) p-(methylthio)benzoic acid and 25 ml. thionyl chloride was heated at the reflux temperature until evolution of gas ceased and a clear solution was obtained. After removing the excess thionyl chloride on a rotary evaporator and then under substantially complete vacuum, the solid residue that remained was dissolved in 35 ml. dioxane. The dioxane solution was mixed with a solution consisting of 14.06 g. (0.130 mole) phenylhydrazine in 100 ml. pyridine initially at 5° to 10° C. Inadvertently, about one third of the acid chloride was added rapidly and the mixture was heated to 31° C. by the exothermic reaction. The reaction mixture was set aside at 25° C. with continuous stirring for 3 days. It was then poured into 1.5 l. water in order to precipitate the desired p-(methylthio)benzoic acid 2-phenylhydrazide. The precipitate was collected on a filter, washed with water, washed with 1N hydrochloride acid, and finally washed with water. The washed filter cake was then recrystallized from 3A alcohol to give 23.2 g. (69% yield) of p-(methylthio)benzoic acid 2-phenylhydrazide having a melting point at 165.5° to 167.5° C. Recrystallization from 250 ml. ethyl acetate gave the compound melting at 167° to 168° C. (shrinks at 162° C.). Two further recrystallizations from ethyl acetate gave the compound melting at 167° to 168.5° C. with shrinkage at 161.5° C.
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Synthesis routes and methods II

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